molecular formula C13H20N2 B1276321 2-(4-Phenylpiperidin-1-yl)ethanamine CAS No. 41914-43-6

2-(4-Phenylpiperidin-1-yl)ethanamine

Cat. No. B1276321
CAS RN: 41914-43-6
M. Wt: 204.31 g/mol
InChI Key: BFKSDLKIKGGPJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Phenylpiperidin-1-yl)ethanamine involves various strategies, including the formation of Schiff bases and acylation reactions. For instance, Schiff bases with a 2-(piperidin-4-yl)ethanamine moiety were prepared in high yields through a dehydration reaction with corresponding aldehydes . Similarly, 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives were synthesized by acylating 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride . Another approach involved a one-pot reaction between N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride to yield a novel dichloro-imidazolidin-1-yl-ethanone compound . Additionally, a two-step synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones was reported, utilizing condensation and cyclization reactions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. For the Schiff bases, 1H and 13C NMR, FTIR, UV-Vis, MS, EA, EDS, and TG-derived physical measurements were employed . The anticancer 1-(1H-Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione derivatives were confirmed by 1H NMR, IR, mass spectra, and elemental analysis . X-ray crystallography was used to confirm the structure of the novel dichloro-imidazolidin-1-yl-ethanone . These techniques ensure the accurate identification of the synthesized molecules' structures.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the ability to introduce various functional groups. The Schiff base formation is a key reaction that involves the condensation of amines with aldehydes . Acylation reactions are also prominent, allowing for the introduction of acyl groups into the molecular framework . Cyclization reactions are used to create complex ring systems, as seen in the synthesis of tetrahydropyrido[2,3-b][1,4]diazepin derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. Schiff bases exhibited good antioxidant activity, and their antimicrobial activities were evaluated against several types of bacteria . The anticancer activity of the indole derivatives was assessed through their antiproliferative activities against various cancer cell lines . The anxiolytic activity of the tetrahydropyrido[2,3-b][1,4]diazepin derivatives was evaluated, with the chlorophenyl substituent showing the most activity . The physical properties such as melting points, solubility, and stability can be inferred from the thermal and spectral data provided in the studies .

Scientific Research Applications

Application 1: Synthesis of Schiff Bases

  • Summary of the Application: “2-(4-Phenylpiperidin-1-yl)ethanamine” is used in the synthesis of Schiff bases . Schiff bases are organic compounds that contain a functional group that is a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – but not hydrogen .
  • Methods of Application or Experimental Procedures: The dehydration reaction between “2-(4-Phenylpiperidin-1-yl)ethanamine” and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
  • Results or Outcomes: The synthesized Schiff bases showed good antioxidant activity by the DPPH method, and the IC50 values were compared to the Trolox standard . In addition, the synthesized compounds revealed promising activity as pancreatic porcine lipase inhibitors, compared to the Orlistat reference .

Application 2: Antimicrobial and Antioxidant Activity

  • Summary of the Application: “2-(4-Phenylpiperidin-1-yl)ethanamine” has been used in the synthesis of Schiff bases that have shown promising antimicrobial and antioxidant activities .
  • Methods of Application or Experimental Procedures: The Schiff bases were synthesized by reacting “2-(4-Phenylpiperidin-1-yl)ethanamine” with corresponding aldehydes . The antimicrobial activities of the Schiff bases were evaluated against several types of bacteria by disk diffusion test using Gentamicin as the standard antibiotic .
  • Results or Outcomes: The Schiff bases revealed good antioxidant activity by the DPPH method, and the IC50 values were compared to the Trolox standard . They also showed promising activity as pancreatic porcine lipase inhibitors, compared to the Orlistat reference .

Application 3: Asymmetric Synthesis of Chiral Amines

  • Summary of the Application: “2-(4-Phenylpiperidin-1-yl)ethanamine” has been used in the rational design of a (S)-Selective-Transaminase for the asymmetric synthesis of (1S)-1-(1,1’-biphenyl-2-yl)ethanamine .
  • Methods of Application or Experimental Procedures: Starting from the Vibrio fluvialis amine transaminase that has no detectable catalytic activity toward the bulky aromatic ketone 2-acetylbiphenyl, a rational design strategy combining in silico and in vitro studies was employed to engineer the transaminase enzyme with a minimal number of mutations .
  • Results or Outcomes: The rationally designed variant showed an improvement in reaction rate by more than 1716-fold toward the bulky ketone under study, producing the corresponding enantiomerically pure (S)-amine (enantiomeric excess (ee) value of >99%) .

Application 4: Synthesis of Tetradentate Schiff Bases

  • Summary of the Application: “2-(4-Phenylpiperidin-1-yl)ethanamine” has been used in the synthesis of tetradentate Schiff bases . These Schiff bases are derived from 2-(piperidin-4-yl)ethanamine and have shown promising activity as pancreatic porcine lipase inhibitors .
  • Methods of Application or Experimental Procedures: The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
  • Results or Outcomes: The synthesized Schiff bases revealed good antioxidant activity by the DPPH method, and the IC50 values were compared to the Trolox standard . In addition, the synthesized compounds revealed promising activity as pancreatic porcine lipase inhibitors, compared to the Orlistat reference .

Application 5: As a Reagent in Chemical Synthesis

  • Summary of the Application: “2-(4-Phenylpiperidin-1-yl)ethanamine” is used as a reagent in chemical synthesis .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed .
  • Results or Outcomes: The outcomes of the synthesis will depend on the specific reactions being performed .

properties

IUPAC Name

2-(4-phenylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKSDLKIKGGPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423724
Record name 2-(4-phenylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylpiperidin-1-yl)ethanamine

CAS RN

41914-43-6
Record name 2-(4-phenylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Shukla, DV Ferraris, AG Thomas… - Journal of medicinal …, 2012 - ACS Publications
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS) that has served as a molecular probe …
Number of citations: 217 pubs.acs.org
JH Lee, SH Seo, EJ Lim, NC Cho, G Nam… - European journal of …, 2014 - Elsevier
New tetrahydropyridinyl and piperidinyl ethylamine derivatives were designed with hypothetical mapping on pharmacophore model generated from ligand-based virtual screening. The …
Number of citations: 20 www.sciencedirect.com

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